

Ethynylmesitylene: A Spectroscopic and Safety Overview

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Compound of Interest

Compound Name: 2-ethynyl-1,3,5-trimethylbenzene

Cat. No.: B1595548

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and safety considerations for Ethynylmesitylene (**2-ethynyl-1,3,5-trimethylbenzene**). Due to the limited availability of direct experimental spectral data in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to predict the characteristic spectral features of Ethynylmesitylene. It also outlines the general experimental protocols for acquiring such data and provides essential safety information.

Chemical and Physical Properties

Ethynylmesitylene, also known as (2,4,6-Trimethylphenyl)acetylene or Mesitylacetylene, is an aromatic alkyne. Its physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₁₁ H ₁₂
Molecular Weight	144.21 g/mol
Appearance	Colorless to white liquid
Boiling Point	100.6-101.5 °C @ 20 Torr
Density	0.9185 g/cm ³ at 25 °C
Refractive Index	1.524
Solubility	Insoluble in water; Miscible with alcohol and acetone.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethynylmesitylene. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds, such as mesitylene and terminal alkynes.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Ethynylmesitylene is expected to be relatively simple due to the molecule's symmetry.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.0	s	2H	Aromatic protons (H-3, H-5)
~3.1	s	1H	Acetylenic proton (≡C-H)
~2.4	s	9H	Methyl protons (-CH ₃)

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will reflect the different carbon environments in the molecule.

Chemical Shift (δ) (ppm)	Assignment
~138	Aromatic C-1, C-3, C-5 (substituted)
~128	Aromatic C-2, C-4, C-6
~122	Aromatic C attached to the alkyne
~84	Acetylenic C- α ($\text{C}\equiv\text{C-H}$)
~77	Acetylenic C- β ($\text{C}\equiv\text{C-H}$)
~21	Methyl carbons ($-\text{CH}_3$)

Predicted IR Spectral Data

The infrared spectrum of Ethynylmesitylene will show characteristic absorption bands for the aromatic ring and the terminal alkyne functional group.

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3300	$\equiv\text{C-H}$ Stretch	Terminal Alkyne
~3030	C-H Stretch	Aromatic
~2920	C-H Stretch	Methyl
~2110	$\text{C}\equiv\text{C}$ Stretch	Terminal Alkyne
~1600, ~1470	$\text{C}=\text{C}$ Stretch	Aromatic Ring
~850	C-H Bend (out-of-plane)	Aromatic (substituted)

Predicted Mass Spectrometry Data

The mass spectrum of Ethynylmesitylene under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
144	Molecular ion $[M]^+$
129	$[M - CH_3]^+$
115	$[M - C_2H_3]^+$
91	Tropylium ion $[C_7H_7]^+$

Experimental Protocols for Spectral Analysis

The following are generalized experimental protocols for obtaining NMR, IR, and mass spectra. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of Ethynylmesitylene in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, acetone- d_6 , or benzene- d_6) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **1H NMR Acquisition:**
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use an appropriate number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Switch the probe to the carbon frequency.

- Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 or CS_2) that has minimal IR absorption in the regions of interest.
 - Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or the pure solvent).
 - Record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

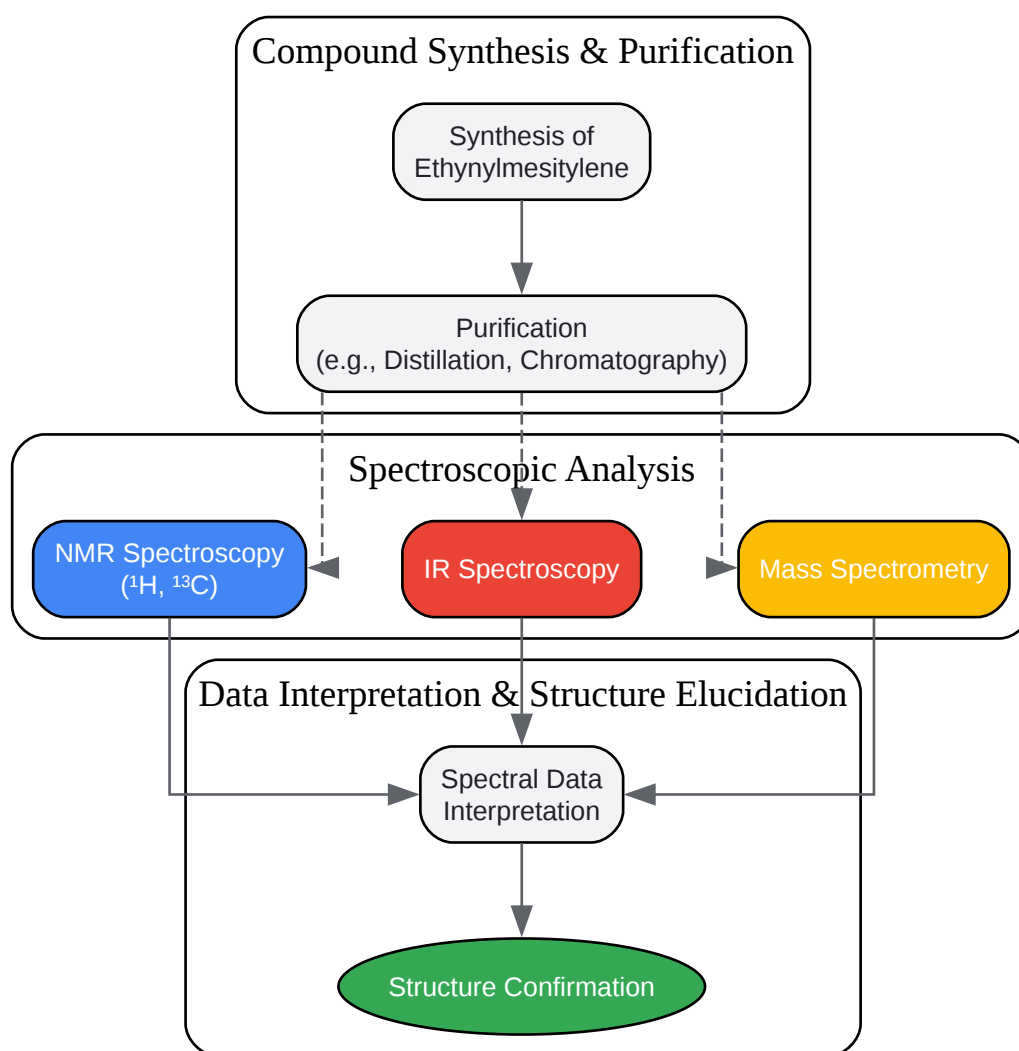
- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like Ethynylmesitylene, direct injection via a heated probe or gas chromatography (GC-MS) are common methods.
- **Ionization:** Use an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile, thermally stable compounds and provides characteristic fragmentation patterns.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- **Data Analysis:** Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Ethynylmesitylene.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of Ethynylmesitylene.

Safety Information

While a specific Safety Data Sheet (SDS) for Ethynylmesitylene was not found, based on its structure as a flammable, aromatic compound, the following general safety precautions should be observed.

- **Hazard Classification:** Ethynylmesitylene is likely to be classified as a flammable liquid and may cause skin and eye irritation.

- Handling:
 - Work in a well-ventilated area, preferably in a chemical fume hood.
 - Keep away from heat, sparks, and open flames.
 - Ground all equipment to prevent static discharge.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area.
 - Store away from oxidizing agents.
- First Aid:
 - In case of skin contact: Immediately wash with soap and plenty of water.
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
 - If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
 - If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
- Fire Fighting:
 - Use dry chemical, carbon dioxide (CO₂), or foam extinguishers.
 - Water spray can be used to cool containers.

Disclaimer: This guide is intended for informational purposes only and is based on predicted data and general chemical safety principles. Always consult a comprehensive and verified

Safety Data Sheet (SDS) for the specific compound and follow all institutional safety protocols before handling any chemical.

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